molecular formula C20H21N3OS B11657399 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B11657399
M. Wt: 351.5 g/mol
InChI Key: KADGDCMLGCYBHU-UHFFFAOYSA-N
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Description

2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a cyano group, a cyclohepta[b]pyridine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the formation of the cyclohepta[b]pyridine ring through a series of cyclization reactions. The cyano group is introduced via nucleophilic substitution, and the sulfanyl group is added through a thiolation reaction. The final step involves the acylation of the amine group with 4-methylphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Primary amine.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group can participate in hydrogen bonding, while the sulfanyl group can form covalent bonds with nucleophilic residues in the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-methylphenyl group in 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H21N3OS/c1-14-7-9-17(10-8-14)22-19(24)13-25-20-16(12-21)11-15-5-3-2-4-6-18(15)23-20/h7-11H,2-6,13H2,1H3,(H,22,24)

InChI Key

KADGDCMLGCYBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C=C3CCCCCC3=N2)C#N

Origin of Product

United States

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